Cbz-4'-iodo-D-Phe

Chiral resolution Peptidomimetics Stereochemistry

Cbz-4'-iodo-D-Phe (N-benzyloxycarbonyl-4-iodo-D-phenylalanine) is a protected, non-canonical amino acid derivative featuring a D-configured phenylalanine core, a para-iodo substituent on the aromatic ring, and a benzyloxycarbonyl (Cbz/Z) amine protecting group. With a molecular weight of 425.29 g/mol and the molecular formula C₁₇H₁₆INO₄, it exists as a white to off-white crystalline powder soluble in common organic solvents such as DMF, DMSO, and methanol.

Molecular Formula
Molecular Weight 425.29
Cat. No. B1579171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-4'-iodo-D-Phe
Molecular Weight425.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-4'-iodo-D-Phe: Essential Procurement Data for D-Configured, Iodinated Amino Acid Building Blocks


Cbz-4'-iodo-D-Phe (N-benzyloxycarbonyl-4-iodo-D-phenylalanine) is a protected, non-canonical amino acid derivative featuring a D-configured phenylalanine core, a para-iodo substituent on the aromatic ring, and a benzyloxycarbonyl (Cbz/Z) amine protecting group . With a molecular weight of 425.29 g/mol and the molecular formula C₁₇H₁₆INO₄, it exists as a white to off-white crystalline powder soluble in common organic solvents such as DMF, DMSO, and methanol . The compound is synthesized via Cbz protection of 4-iodo-D-phenylalanine (CAS 62561-75-5) and is primarily employed as a specialized building block in peptide synthesis and medicinal chemistry .

Cbz-4'-iodo-D-Phe: Why Substituting with L-Enantiomer, Bromo-Analogs, or Alternative Protecting Groups Compromises Experimental Outcomes


Substitution of Cbz-4'-iodo-D-Phe with a generic analog is not functionally equivalent due to the compound's unique convergence of three critical structural features. The D-configuration is essential for inducing specific secondary structures, such as β-turns, and confers resistance to proteolytic degradation, a property absent in L-enantiomers . The 4-iodo substituent provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling late-stage functionalization not possible with non-iodinated phenylalanine derivatives . The Cbz protecting group offers orthogonal stability to basic and oxidative conditions, allowing for selective deprotection via hydrogenolysis, which is distinct from acid-labile groups like Boc [1]. The quantitative evidence below demonstrates why each of these features dictates a specific and non-interchangeable selection criterion.

Cbz-4'-iodo-D-Phe: Quantifiable Differentiation from Analogs and Alternatives


Optical Rotation: Chiral Purity Differentiates D- from L-Enantiomer

Cbz-4'-iodo-D-Phe exhibits a specific optical rotation of -290° (c 1, CH3COOC2H5), whereas the L-enantiomer (Cbz-4'-iodo-L-Phe) rotates light in the opposite direction . This large magnitude of rotation, coupled with chiral HPLC analysis, allows for precise determination of enantiomeric purity, a critical quality control parameter for ensuring the correct stereochemistry in synthesized peptides [1].

Chiral resolution Peptidomimetics Stereochemistry

Reactivity in Cross-Coupling: Iodo Substituent Superior to Bromo for Palladium-Catalyzed Reactions

The 4-iodo substituent in Cbz-4'-iodo-D-Phe acts as a superior leaving group in palladium-catalyzed cross-coupling reactions compared to the bromo analog (Cbz-4'-bromo-D-Phe). While specific yield data for Cbz-protected derivatives is not directly available, class-level inference from studies on Fmoc-protected 4-iodo- vs. 4-bromo-phenylalanines demonstrates that iodo-derivatives achieve higher yields in Suzuki-Miyaura couplings due to the lower bond dissociation energy of the C–I bond [1]. This reactivity advantage enables more efficient late-stage functionalization of peptides and the synthesis of biaryl-containing amino acid libraries [1].

Late-stage functionalization Suzuki-Miyaura coupling Peptide diversification

Protecting Group Orthogonality: Cbz Enables Selective Deprotection in Presence of Acid-Labile Groups

The Cbz protecting group in Cbz-4'-iodo-D-Phe provides orthogonal stability to acidic conditions, in contrast to the acid-labile Boc group. This allows for selective deprotection via hydrogenolysis (H₂, Pd/C) without affecting acid-sensitive moieties elsewhere in a synthetic sequence [1]. This orthogonality is crucial in complex peptide syntheses where multiple protecting groups with distinct cleavage conditions are required [2].

Solid-phase peptide synthesis Orthogonal protection Hydrogenolysis

Solid-Phase Peptide Synthesis Compatibility: Cbz Deprotection Optimized for SPPS Workflows

Cbz protection has been specifically optimized for solid-phase peptide synthesis (SPPS) workflows, particularly in the construction of peptidyl molecular imaging contrast agents. A versatile method disclosed for SPPS utilizes Cbz-protected amino groups, with optimized cleavage using Et₂AlCl/thioanisole [1]. This demonstrates the practical integration of Cbz chemistry into automated peptide synthesizers and the production of complex, functionalized peptides on solid support.

SPPS Molecular imaging Contrast agents

Cbz-4'-iodo-D-Phe: Optimal Application Scenarios Based on Quantitative Differentiation


Synthesis of Proteolytically Stable Peptidomimetics

Leverage the D-configuration of Cbz-4'-iodo-D-Phe to design peptide analogs with enhanced resistance to enzymatic degradation. The D-stereochemistry is known to disrupt protease recognition, leading to increased in vivo half-life . This application is directly supported by the established optical rotation and chiral purity data, ensuring the correct stereoisomer is procured.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling

Utilize the 4-iodo substituent as a versatile handle for Suzuki-Miyaura, Sonogashira, or Heck reactions to introduce diverse aryl, alkynyl, or alkenyl groups onto the peptide backbone . This approach is ideal for generating libraries of modified peptides or for conjugating fluorescent dyes, affinity tags, or cytotoxic payloads [1].

Orthogonal Protection in Multi-Step Peptide Synthesis

Employ Cbz-4'-iodo-D-Phe in synthetic sequences requiring a protecting group that is stable to both acidic and basic conditions. The Cbz group's orthogonal stability allows for its selective removal via hydrogenolysis without affecting acid-labile protecting groups (e.g., Boc, tert-butyl esters) or base-labile groups (e.g., Fmoc) present elsewhere in the molecule .

Solid-Phase Synthesis of Molecular Imaging Agents

Incorporate Cbz-4'-iodo-D-Phe into SPPS protocols for the construction of peptidyl molecular imaging contrast agents. The established compatibility of Cbz deprotection with SPPS workflows using Et₂AlCl/thioanisole provides a validated synthetic route for these specialized applications .

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